molecular formula C14H14N4O2S B1668239 Cambendazol CAS No. 26097-80-3

Cambendazol

Katalognummer B1668239
CAS-Nummer: 26097-80-3
Molekulargewicht: 302.35 g/mol
InChI-Schlüssel: QZWHWHNCPFEXLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cambendazol is a small molecule that is classified as an experimental drug and is used in veterinary medicine . It belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring . It has been used as an anthelmintic agent, which means it is used to treat parasitic worm infections .


Molecular Structure Analysis

The molecular formula of Cambendazol is C14H14N4O2S, and it has an average molecular weight of 302.35 . The structure of Cambendazol includes a benzimidazole ring, which is an important pharmacophore in modern drug discovery .


Physical And Chemical Properties Analysis

Cambendazol has a density of 1.4±0.1 g/cm3, a molar refractivity of 82.9±0.3 cm3, and a molar volume of 215.9±3.0 cm3 . It also has a polar surface area of 108 Å2 and a polarizability of 32.9±0.5 10-24 cm3 .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Benzimidazole derivatives, including Cambendazole, have shown promising results in anticancer studies . They can inhibit the growth of cancer cells and have potential for development into effective anticancer drugs.

Antidiabetic Applications

Benzimidazole compounds have been found to possess antidiabetic properties . They can help regulate blood sugar levels, making them potentially useful in the treatment of diabetes.

Antimicrobial Applications

These compounds have demonstrated antimicrobial properties, making them effective against a variety of bacterial and fungal infections .

Antiparasitic Applications

Cambendazole, in particular, has been used as an anthelmintic drug . It’s effective in treating parasitic worm infections in animals and humans.

Antiviral Applications

Benzimidazole derivatives have shown antiviral properties . They can inhibit the replication of certain viruses, offering potential for the development of new antiviral medications.

Cardiovascular Applications

These compounds have also been used in the treatment of cardiovascular diseases . They can help regulate blood pressure and heart rate, making them potentially useful in managing conditions like hypertension.

Each of these fields represents a unique application of Cambendazole and other Benzimidazole derivatives. The wide range of pharmacological properties of these compounds makes them a significant area of interest in scientific research and drug development .

Safety and Hazards

Cambendazol is suspected of damaging fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling Cambendazol .

Eigenschaften

IUPAC Name

propan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-8(2)20-14(19)16-9-3-4-10-11(5-9)18-13(17-10)12-6-21-7-15-12/h3-8H,1-2H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWHWHNCPFEXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046852
Record name Cambendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Urokinase is a serine protease. It cleaves plasminogen to form the active fibrinolytic protease, plasmin.
Record name Urokinase
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00013
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

26097-80-3, 9039-53-6
Record name Cambendazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26097-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cambendazole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026097803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urokinase
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00013
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cambendazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11380
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cambendazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urokinase (peptidolytic)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cambendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cambendazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Kinase (enzyme-activating), uro-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.913
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAMBENDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/079X63S3DU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cambendazol
Reactant of Route 2
Reactant of Route 2
Cambendazol
Reactant of Route 3
Reactant of Route 3
Cambendazol
Reactant of Route 4
Reactant of Route 4
Cambendazol
Reactant of Route 5
Reactant of Route 5
Cambendazol
Reactant of Route 6
Cambendazol

Q & A

Q1: What is the mechanism of action of Cambendazole against helminths?

A1: While the precise mechanism is not fully elucidated in the provided research, Cambendazole, like other benzimidazoles, is believed to exert its anthelmintic effect by interfering with the parasite's energy metabolism. It's suggested that Cambendazole binds to tubulin, a protein crucial for microtubule formation in helminths. This binding disrupts microtubule-dependent processes, such as glucose uptake, leading to energy depletion and ultimately parasite death [].

Q2: Does the efficacy of Cambendazole vary depending on the developmental stage of the parasite?

A2: Yes, the efficacy of Cambendazole can vary depending on the parasite's developmental stage. For instance, in a study on sheep, Cambendazole was found to be highly effective against adult Strongyloides papillosus, but less effective against the immature stages []. This highlights the importance of considering the parasite's life cycle when evaluating anthelmintic efficacy.

Q3: Is there evidence of resistance development to Cambendazole in helminth populations?

A3: While the provided research doesn't directly address Cambendazole resistance, one study suggests that Haemonchus contortus populations, previously exposed to benzimidazoles like Thiabendazole and Parbendazole, might exhibit some level of cross-resistance to Cambendazole []. This emphasizes the need for continuous monitoring of anthelmintic resistance and the development of sustainable parasite control strategies.

Q4: Are there any studies on the in vitro effects of Cambendazole on different Strongyloides species?

A4: Yes, research has explored the in vitro effects of Cambendazole on Strongyloides species. One study compared the effects of Cambendazole, Thiabendazole, and Mebendazole on Strongyloides ratti and Strongyloides stercoralis []. The study found that while all three drugs inhibited larval development in S. ratti and S. stercoralis, only Cambendazole reduced the viability of first and second-stage S. ratti larvae and completely blocked infection by both S. ratti and S. stercoralis after pre-incubation with infective larvae []. This suggests a distinct mode of action for Cambendazole compared to the other benzimidazoles.

Q5: Has Cambendazole been investigated for treating cutaneous larva migrans in humans?

A5: Yes, Cambendazole has been explored as a treatment for cutaneous larva migrans. A study involving 30 pediatric and adult patients with cutaneous larva migrans reported a 100% cure rate after a single oral dose of Cambendazole (approximately 5 mg/kg), with a second dose administered to six patients after one week []. The study also noted excellent drug tolerance among the participants [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.